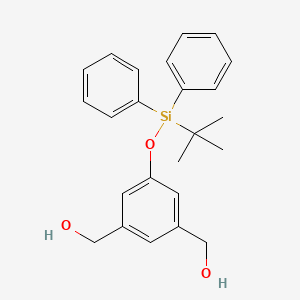

5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol

Description

BenchChem offers high-quality 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-[tert-butyl(diphenyl)silyl]oxy-5-(hydroxymethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O3Si/c1-24(2,3)28(22-10-6-4-7-11-22,23-12-8-5-9-13-23)27-21-15-19(17-25)14-20(16-21)18-26/h4-16,25-26H,17-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUGCKICZDBMMPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC(=CC(=C3)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50659769 | |

| Record name | (5-{[tert-Butyl(diphenyl)silyl]oxy}-1,3-phenylene)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

482627-84-9 | |

| Record name | (5-{[tert-Butyl(diphenyl)silyl]oxy}-1,3-phenylene)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol

Abstract

This technical guide provides an in-depth, scientifically grounded methodology for the synthesis of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol, a valuable trivalent building block in medicinal chemistry and materials science. This document moves beyond a simple recitation of steps to deliver a comprehensive understanding of the strategic decisions, mechanistic principles, and practical execution of the synthesis. The procedure is presented as a validated two-step process commencing from commercially available dimethyl 5-hydroxyisophthalate. The core transformations involve a chemoselective protection of a phenolic hydroxyl group followed by the robust reduction of two ester functionalities. This guide is designed for researchers, chemists, and drug development professionals, offering actionable protocols, troubleshooting insights, and a rigorous examination of the underlying chemical principles to ensure successful and reproducible outcomes.

Introduction and Strategic Significance

5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol (CAS 482627-84-9) is a key synthetic intermediate whose structural architecture offers three distinct points for molecular elaboration.[1][2] It features two primary benzylic alcohols and a sterically hindered silyl ether. This trifunctional nature makes it an ideal core or linker molecule in the construction of complex architectures such as dendrimers, macrocycles, and specialized ligands.[3]

The synthetic challenge lies in the selective manipulation of the three hydroxyl groups—one phenolic and two benzylic. The direct reduction of the parent compound, dimethyl 5-hydroxyisophthalate, is non-viable as the powerful hydride reagents required for ester reduction would readily deprotonate the acidic phenolic hydroxyl, leading to complications and reduced yields. Therefore, a robust protecting group strategy is paramount.

This guide details a preferred and field-proven synthetic pathway:

-

Selective Protection: The phenolic hydroxyl group of dimethyl 5-hydroxyisophthalate is selectively protected as a tert-butyldiphenylsilyl (TBDPS) ether.

-

Exhaustive Reduction: The two methyl ester groups of the protected intermediate are then reduced to primary alcohols using lithium aluminum hydride (LiAlH₄).

The TBDPS group is chosen for its exceptional stability under the strongly basic and nucleophilic conditions of hydride reduction. Its steric bulk ensures high selectivity for the less hindered phenolic position and its robustness prevents cleavage during the reaction and workup, ensuring a clean conversion to the desired diol.[4]

Retrosynthetic Analysis and Workflow

A logical retrosynthetic approach simplifies the target molecule into readily available starting materials. The primary disconnection occurs at the C-O bonds of the two benzylic alcohols, pointing to a reduction of corresponding ester functionalities. A second disconnection at the silyl ether bond reveals the need for a protection step. This analysis leads directly to our forward-synthetic strategy.

Overall Synthetic Scheme

Caption: Two-step synthesis of the target diol.

Mechanism and Scientific Rationale

Step 1: Chemoselective Silylation of the Phenolic Hydroxyl

The first step is the protection of the phenolic hydroxyl group of dimethyl 5-hydroxyisophthalate.[2][5]

-

Mechanism: The reaction proceeds via a nucleophilic substitution at the silicon center of tert-butyldiphenylsilyl chloride (TBDPSCl). Imidazole plays a dual role: it acts as a base to deprotonate the phenol, generating a more nucleophilic phenoxide, and it can act as a nucleophilic catalyst to form a highly reactive silylimidazolium intermediate.[6] This intermediate is then readily attacked by the phenoxide to form the stable silyl ether bond.

-

Causality of Reagent Choice:

-

TBDPSCl: This reagent is selected over other silyl chlorides (like TMSCl or TBSCl) for its superior steric bulk and stability. The tert-butyl and two phenyl groups create a sterically demanding environment around the silicon atom, which enhances its stability to a wide range of reaction conditions, including the strongly basic hydride reduction to follow.[4]

-

Imidazole: As a catalyst and base, imidazole is highly effective for silylations. It is a stronger nucleophile than a tertiary amine and its pKa is suitable for deprotonating the acidic phenol without causing unwanted side reactions like ester hydrolysis.[6]

-

DMF (Dimethylformamide): A polar aprotic solvent like DMF is used to ensure the solubility of all reactants and intermediates. Its high dielectric constant can also help to stabilize charged intermediates, potentially accelerating the reaction.[6]

-

Step 2: Di-ester Reduction with Lithium Aluminum Hydride

The reduction of the two ester groups to primary alcohols is a classic transformation accomplished with a powerful hydride reagent.[7]

-

Mechanism: Lithium aluminum hydride (LiAlH₄) serves as a source of the highly nucleophilic hydride ion (H⁻). The mechanism involves two successive hydride additions.[5]

-

The first hydride attacks the electrophilic carbonyl carbon of the ester, breaking the π-bond and forming a tetrahedral intermediate.

-

This intermediate is unstable and collapses, reforming the carbonyl π-bond and expelling the methoxide (⁻OCH₃) as a leaving group. This transiently forms an aldehyde.

-

The resulting aldehyde is more reactive than the starting ester and is immediately attacked by a second hydride ion from LiAlH₄.[5]

-

This second attack forms a lithium alkoxide intermediate.

-

A carefully controlled aqueous workup (quenching) protonates the alkoxide to yield the final primary alcohol.[8][9]

-

-

Causality of Reagent Choice:

-

LiAlH₄: Esters are relatively unreactive carbonyl compounds and require a potent reducing agent. Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters efficiently.[7] LiAlH₄ is a powerful, non-selective reducing agent that readily converts esters to primary alcohols.[5][8]

-

Anhydrous THF (Tetrahydrofuran): LiAlH₄ reacts violently with protic solvents, including water. Therefore, the reaction must be carried out in a dry, aprotic solvent like THF.[8]

-

Fieser Workup: The quenching and workup procedure is critical for safety and product isolation. The sequential addition of water, aqueous sodium hydroxide, and then more water (the Fieser method) is a standard and reliable procedure to safely destroy excess LiAlH₄ and precipitate the aluminum salts as a granular, easily filterable solid, simplifying product purification.[9]

-

Detailed Experimental Protocol

Materials and Reagents

| Reagent | M.W. ( g/mol ) | CAS No. | Supplier Example |

| Dimethyl 5-hydroxyisophthalate | 210.18 | 13036-02-7 | Sigma-Aldrich |

| tert-Butyldiphenylsilyl chloride (TBDPSCl) | 274.85 | 58479-61-1 | TCI Chemicals |

| Imidazole | 68.08 | 288-32-4 | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 68-12-2 | Acros Organics |

| Lithium aluminum hydride (LiAlH₄) | 37.95 | 16853-85-3 | Sigma-Aldrich |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 109-99-9 | Acros Organics |

| Ethyl Acetate (EtOAc) | 88.11 | 141-78-6 | Fisher Scientific |

| Hexanes | - | 110-54-3 | Fisher Scientific |

| Sodium Sulfate (Na₂SO₄), anhydrous | 142.04 | 7757-82-6 | VWR Chemicals |

Step 1: Synthesis of Dimethyl 5-((tert-butyldiphenylsilyl)oxy)isophthalate

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add dimethyl 5-hydroxyisophthalate (10.0 g, 47.6 mmol).

-

Add anhydrous DMF (100 mL) and stir until the solid is completely dissolved.

-

Add imidazole (7.1 g, 104.7 mmol, 2.2 eq) to the solution and stir for 10 minutes.

-

Slowly add tert-butyldiphenylsilyl chloride (13.7 g, 12.5 mL, 50.0 mmol, 1.05 eq) to the reaction mixture via syringe over 15 minutes.

-

Allow the reaction to stir at room temperature for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% EtOAc in hexanes). The starting material will have a lower Rf than the silyl-protected product.

-

Once the reaction is complete, pour the mixture into a separatory funnel containing 300 mL of deionized water and 200 mL of ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (2 x 100 mL).

-

Combine the organic layers and wash with brine (3 x 150 mL) to remove residual DMF.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude oil.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes, to yield the product as a white solid.

Step 2: Synthesis of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol

SAFETY NOTE: LiAlH₄ is a highly reactive reagent that reacts violently with water. All glassware must be rigorously dried, and the reaction must be performed under an inert atmosphere (nitrogen or argon).

-

To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add lithium aluminum hydride (3.6 g, 95.2 mmol, 2.0 eq relative to the starting ester) carefully and in portions.

-

Add anhydrous THF (150 mL) via cannula to the flask and cool the resulting suspension to 0 °C in an ice-water bath.

-

Dissolve the silyl-protected ester from Step 1 (assuming quantitative yield, ~21.4 g, 47.6 mmol) in 100 mL of anhydrous THF in the dropping funnel.

-

Add the solution of the ester dropwise to the stirred LiAlH₄ suspension over 45-60 minutes, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 4 hours.

-

Monitor the reaction by TLC (Eluent: 50% EtOAc in hexanes) until the starting material spot has completely disappeared.

-

Workup (Fieser Procedure): Cool the reaction mixture back down to 0 °C with an ice-water bath. Quench the reaction by the slow, dropwise, and careful addition of:

-

3.6 mL of deionized water

-

3.6 mL of 15% (w/v) aqueous sodium hydroxide solution

-

10.8 mL of deionized water

-

-

A white granular precipitate of aluminum salts should form. Remove the ice bath and stir the suspension vigorously at room temperature for 30 minutes.

-

Add anhydrous sodium sulfate (~10 g) to the mixture and stir for another 15 minutes to ensure all water is absorbed.

-

Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate (3 x 50 mL).

-

Combine the filtrates and concentrate under reduced pressure to yield 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol as a white solid or viscous oil. The product is often of high purity after this procedure but can be recrystallized from an appropriate solvent system (e.g., ethyl acetate/hexanes) if necessary.

Characterization and Data

-

Target Compound: 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol[1]

-

Molecular Formula: C₂₄H₂₈O₃Si

-

Molecular Weight: 392.57 g/mol [1]

-

Appearance: White to off-white solid.

-

¹H NMR (CDCl₃, 400 MHz): δ ~7.70 (m, 4H, Ar-H), 7.40 (m, 6H, Ar-H), 6.95 (s, 1H, Ar-H), 6.65 (s, 2H, Ar-H), 4.60 (s, 4H, -CH₂OH), 1.10 (s, 9H, -C(CH₃)₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ ~156.0, 143.5, 135.5, 132.5, 129.9, 127.8, 120.0, 115.5, 65.0, 26.5, 19.5.

-

Troubleshooting and Optimization

-

Incomplete Silylation (Step 1): If TLC shows significant starting material remaining, add additional TBDPSCl (0.2 eq) and imidazole (0.4 eq) and allow the reaction to stir for another 12 hours. Ensure reagents and solvents are anhydrous, as moisture will consume the silyl chloride.

-

Low Yield in Reduction (Step 2): Ensure the LiAlH₄ is fresh and has not been deactivated by atmospheric moisture. The addition of the ester should be slow and at 0 °C to prevent runaway reactions.

-

Difficult Filtration after Workup (Step 2): If the aluminum salts form a gelatinous paste instead of a granular solid, the workup may have been performed too quickly or with incorrect ratios. Adding more anhydrous sodium sulfate and stirring vigorously for an extended period (1-2 hours) can help granulate the solid. In some cases, diluting with more THF or EtOAc before filtration can improve the outcome.

Conclusion

The synthesis of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol is a robust and reproducible two-step process that provides excellent access to a versatile trivalent synthetic building block. The strategic application of a sterically demanding silyl protecting group is key to the success of the synthesis, allowing for the powerful and high-yielding LiAlH₄ reduction of the ester functionalities. By understanding the mechanistic underpinnings and adhering to the detailed experimental protocol, researchers can confidently and safely produce this valuable compound for applications in advanced material synthesis and drug discovery.

References

- Royal Society of Chemistry. (n.d.). Silyl methallylsulfinates: efficient and powerful agents for the chemoselective silylation of alcohols, polyols, phenols and car.

- PureSynth. (n.d.). 5-(Tert-Butyldiphenylsilyloxy)-1,3-Benzenedimethanol 98.0%(HPLC).

- University of Bath. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride.

- ResearchGate. (2019). What is the best procedure for silylation of hydroxy compounds?

- Kraus, G. A., & Wang, S. (2017).

- ResearchGate. (n.d.). Techniques for silylation.

- TCI Chemicals. (n.d.). 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol 482627-84-9.

- University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction.

- Chad's Prep. (n.d.). Hydride Reduction.

- Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.

- BOC Sciences. (n.d.). Dendrimer Building Blocks.

- Strem. (n.d.). 5-(tert-Butyldiphenylsilyloxy)-1, 3-benzenedimethanol, min 98% (HPLC).

Sources

- 1. pure-synth.com [pure-synth.com]

- 2. calpaclab.com [calpaclab.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. rsc.org [rsc.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Hydride Reduction - Chad's Prep® [chadsprep.com]

- 8. ch.ic.ac.uk [ch.ic.ac.uk]

- 9. Workup [chem.rochester.edu]

An In-Depth Technical Guide to [3,5-Bis(hydroxymethyl)phenoxy]-tert-butyldiphenylsilane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of [3,5-Bis(hydroxymethyl)phenoxy]-tert-butyldiphenylsilane, a bifunctional molecule with significant potential in organic synthesis and drug development. By leveraging a robust tert-butyldiphenylsilyl (TBDPS) protecting group, this compound offers a stable yet strategically cleavable platform for intricate molecular construction. This document delves into its physicochemical properties, provides a detailed, field-proven protocol for its synthesis and purification, and explores its potential applications, particularly in the realm of medicinal chemistry.

Core Molecular Attributes and Physicochemical Properties

[3,5-Bis(hydroxymethyl)phenoxy]-tert-butyldiphenylsilane is a unique molecule that combines the stability of a bulky silyl ether with the reactivity of two primary alcohol functionalities. This dual nature makes it a valuable intermediate in multi-step synthetic pathways.

Chemical Structure:

Caption: Chemical structure of [3,5-Bis(hydroxymethyl)phenoxy]-tert-butyldiphenylsilane.

Table 1: Physicochemical Properties

| Property | Value | Source/Justification |

| CAS Number | 482627-84-9 | Chemical Abstracts Service Registry Number. |

| Molecular Formula | C₂₄H₂₈O₃Si | Based on atomic composition. |

| Molecular Weight | 392.57 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Expected appearance for a purified organic compound of this nature. |

| Melting Point | Not available in literature. Estimated to be in the range of 80-120 °C. | Estimation based on similar aromatic silyl ethers and diols. Experimental determination is required. |

| Boiling Point | Not applicable. Likely to decompose at high temperatures. | High molecular weight and presence of polar hydroxyl groups suggest decomposition before boiling under atmospheric pressure. |

| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. Sparingly soluble in non-polar solvents like hexanes. Insoluble in water. | Predicted based on the presence of both polar hydroxyl groups and non-polar silyl and phenyl groups. |

| Storage | Store in a cool, dry place (<15°C recommended), protected from light and moisture. | Silyl ethers are susceptible to hydrolysis, especially under acidic or basic conditions. |

Strategic Importance in Synthesis: The Role of the TBDPS Protecting Group

The tert-butyldiphenylsilyl (TBDPS) group is a cornerstone of modern organic synthesis, prized for its steric bulk and stability.[1][2] Its presence in [3,5-Bis(hydroxymethyl)phenoxy]-tert-butyldiphenylsilane imparts several key advantages:

-

Enhanced Stability: The TBDPS group is robust and can withstand a wide array of reaction conditions, including those involving strong bases and nucleophiles, which would otherwise react with a free phenolic hydroxyl group.[3]

-

Selective Deprotection: While stable, the TBDPS group can be selectively removed under specific conditions, typically using a fluoride source such as tetrabutylammonium fluoride (TBAF), without affecting other functional groups.[4] This orthogonality is crucial in complex total synthesis.

-

Increased Lipophilicity: The bulky silyl and phenyl moieties increase the molecule's solubility in organic solvents, facilitating reactions and purification processes like column chromatography.

Caption: Synthetic strategy enabled by the TBDPS protecting group.

Experimental Protocols: Synthesis and Purification

The following protocols are based on established methodologies for the synthesis of silyl ethers and the purification of organic compounds.[5][6]

Synthesis of [3,5-Bis(hydroxymethyl)phenoxy]-tert-butyldiphenylsilane

This procedure involves the selective silylation of the phenolic hydroxyl group of 3,5-dihydroxybenzyl alcohol. The steric hindrance of the TBDPS group favors reaction at the more accessible phenolic position over the primary alcohols.

Materials:

-

3,5-Dihydroxybenzyl alcohol

-

tert-Butylchlorodiphenylsilane (TBDPSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 3,5-dihydroxybenzyl alcohol (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

-

Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until all solids have dissolved.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add a solution of tert-butylchlorodiphenylsilane (1.1 eq) in anhydrous DMF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Purification by Flash Column Chromatography

Flash column chromatography is a standard technique for purifying organic compounds.[7][8]

Materials:

-

Silica gel (230-400 mesh)

-

Hexanes

-

Ethyl acetate

-

Crude [3,5-Bis(hydroxymethyl)phenoxy]-tert-butyldiphenylsilane

Procedure:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

-

Pack a chromatography column with the silica gel slurry.

-

Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Collect fractions and analyze them by TLC.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield a white to off-white solid.

Optional Recrystallization

For obtaining highly pure crystalline material, recrystallization can be performed.[9][10]

Procedure:

-

Dissolve the purified solid in a minimum amount of a hot solvent (e.g., ethyl acetate or a mixture of ethyl acetate and hexanes).

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Spectroscopic Characterization (Predicted)

Due to the lack of published experimental spectra for this specific molecule, the following are predicted characteristic signals based on its structure and data from analogous compounds.

Table 2: Predicted NMR and IR Spectroscopic Data

| Technique | Predicted Chemical Shifts (δ) / Wavenumber (cm⁻¹) | Assignment |

| ¹H NMR (CDCl₃, 400 MHz) | 7.6-7.7 (m, 4H), 7.3-7.5 (m, 6H) | Aromatic protons of diphenylsilyl group |

| ~6.5-6.8 (m, 3H) | Aromatic protons of phenoxy ring | |

| ~4.6 (s, 4H) | -CH₂OH protons | |

| ~1.1 (s, 9H) | tert-Butyl protons | |

| ¹³C NMR (CDCl₃, 100 MHz) | ~157 | C-O (phenoxy) |

| ~135 | Aromatic C-H (diphenylsilyl) | |

| ~130 | Aromatic C-ipso (diphenylsilyl) | |

| ~128 | Aromatic C-H (diphenylsilyl) | |

| ~110-120 | Aromatic C-H (phenoxy) | |

| ~65 | -CH₂OH | |

| ~26 | -C(CH₃)₃ | |

| ~19 | -C(CH₃)₃ | |

| FT-IR (KBr) | ~3300 (broad) | O-H stretch (hydroxyl groups) |

| ~3070 | Aromatic C-H stretch | |

| ~2930, 2860 | Aliphatic C-H stretch (tert-butyl) | |

| ~1590, 1470 | Aromatic C=C stretch | |

| ~1250 | Si-O-C stretch | |

| ~1110 | C-O stretch (alcohols) | |

| ~820, 700 | Aromatic C-H bend |

Applications in Drug Development and Advanced Synthesis

The bifunctional nature of [3,5-Bis(hydroxymethyl)phenoxy]-tert-butyldiphenylsilane makes it a highly attractive building block in several areas of drug development and materials science.

Synthesis of Drug-Linker Conjugates

The two primary alcohol groups can be functionalized to attach drugs, targeting moieties, or solubilizing agents. The central phenoxy ring, once deprotected, can serve as an additional point of attachment or as a phenolic pharmacophore. This "two-headed" approach is a powerful strategy in the design of bifunctional molecules.[11][12]

Caption: Workflow for synthesizing bifunctional drug conjugates.

Development of Prodrugs

The hydroxyl groups can be esterified with active pharmaceutical ingredients (APIs) to create prodrugs. The release of the active drug can then be triggered by enzymatic or hydrolytic cleavage of the ester bonds in vivo.

Platform for Dendrimer and Polymer Synthesis

As a difunctional monomer, this compound can be used in step-growth polymerization to create novel polymers with tailored properties. The silyl ether provides a handle for further modification or for controlling the solubility and processing characteristics of the resulting material.

Conclusion

[3,5-Bis(hydroxymethyl)phenoxy]-tert-butyldiphenylsilane represents a valuable and versatile chemical entity for advanced organic synthesis. Its well-defined structure, combining a stable protecting group with reactive handles, provides a robust platform for the construction of complex molecules. The protocols and data presented in this guide, grounded in established chemical principles, offer a solid foundation for researchers and drug development professionals to explore the full potential of this promising compound. Further experimental validation of its physicochemical properties and reactivity will undoubtedly expand its applications in medicinal chemistry and materials science.

References

- Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

- Nelson, T. D., & Crouch, R. D. (1996). Selective deprotection of silyl ethers. Synthesis, 1996(09), 1031-1069.

- Hanessian, S., & Lavallee, P. (1975). The preparation and synthetic utility of tert-butyldiphenylsilyl ethers. Canadian Journal of Chemistry, 53(19), 2975-2977.

- Fujioka, H., Senami, K., Kubo, O., Yahata, K., Minamitsuji, Y., & Maegawa, T. (2009). A mild and efficient silylation of alcohols and phenols with tert-butyldimethylsilyl chloride catalyzed by a proazaphosphatrane. Organic Letters, 11(22), 5138-5141.

- Khan, A. T., & Mondal, E. (2003). A mild and efficient method for the deprotection of t-butyldimethylsilyl (TBDMS) and t-butyldiphenylsilyl (TBDPS) ethers using a catalytic amount of acetyl chloride in dry methanol. Synlett, 2003(05), 694-698.

- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.

- Karimi, B., & Golshani, B. (2000). Iodine as a powerful and practically neutral catalyst for the trimethylsilylation of alcohols with 1, 1, 1, 3, 3, 3-hexamethyldisilazane (HMDS). The Journal of Organic Chemistry, 65(22), 7228-7230.

- Corson, T. W., Aberle, N., & Crews, C. M. (2008). Design and applications of bifunctional small molecules: why two heads are better than one. ACS Chemical Biology, 3(11), 677-692.

- DiLauro, A. M., Seo, W., & Phillips, S. T. (2011). A convenient and mild method for the selective deprotection of silyl ethers. The Journal of Organic Chemistry, 76(18), 7352-7358.

- Boyd, S. R., Chang, L., Rezende, W., Raji, I. O., Kandel, P., Holmes, S. L., & Young, D. W. (2021). Design and applications of bifunctional small molecules in biology. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics, 1869(1), 140534.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

- Furniss, B. S., Hannaford, A. J., Smith, P. W., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.

-

Wikipedia. (2023). Silyl ether. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of silyl ethers. [Link]

-

Organic Chemistry Portal. (n.d.). Cleavage of silyl ethers. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. [Link]

Sources

- 1. blog.truegeometry.com [blog.truegeometry.com]

- 2. media.neliti.com [media.neliti.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]

- 5. Silyl ether synthesis by silylation or cyanosilylation [organic-chemistry.org]

- 6. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 7. web.uvic.ca [web.uvic.ca]

- 8. youtube.com [youtube.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. Home Page [chem.ualberta.ca]

- 11. Design and applications of bifunctional small molecules: Why two heads are better than one - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol (CAS No. 482627-84-9)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol, a versatile building block with significant potential in synthetic chemistry, materials science, and drug development. We will delve into its chemical properties, a detailed plausible synthesis strategy, characterization, and prospective applications, with a focus on its utility as a bifunctional linker and a foundational component for dendritic architectures.

Introduction: A Molecule of Strategic Importance

5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol, also known as [3,5-Bis(hydroxymethyl)phenoxy]-tert-butyldiphenylsilane, is a synthetic organic compound featuring a central benzene ring functionalized with two hydroxymethyl groups and a sterically hindered tert-butyldiphenylsilyl (TBDPS) ether. This unique trifunctional arrangement offers a strategic advantage in multistep organic synthesis. The TBDPS group provides robust protection for the phenolic hydroxyl, allowing for selective reactions at the two primary alcohol functionalities.

The stability of the TBDPS ether under a variety of reaction conditions, combined with the reactive nature of the benzylic alcohols, makes this molecule an attractive starting material for the construction of complex molecular architectures, including dendrimers and drug-linker conjugates.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol is presented in the table below.

| Property | Value |

| CAS Number | 482627-84-9 |

| Molecular Formula | C₂₄H₂₈O₃Si |

| Molecular Weight | 392.57 g/mol |

| Appearance | White to almost white powder or crystal |

| Purity | >98.0% (HPLC) |

| Synonyms | [3,5-Bis(hydroxymethyl)phenoxy]-tert-butyldiphenylsilane |

Synthesis and Purification: A Strategic Approach

The synthesis of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol requires a selective protection strategy for the phenolic hydroxyl group of the precursor, 3,5-bis(hydroxymethyl)phenol. The greater acidity of the phenolic hydroxyl compared to the benzylic alcohols allows for its preferential reaction with a suitable silylating agent.

Plausible Synthetic Pathway

The proposed synthesis involves a two-step process starting from 5-hydroxyisophthalic acid, which is first reduced to 3,5-bis(hydroxymethyl)phenol, followed by the selective silylation of the phenolic hydroxyl group.

Caption: Plausible synthetic pathway for 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3,5-bis(hydroxymethyl)phenol

A scalable synthesis of 3,5-bis(hydroxymethyl)phenol has been reported, avoiding the use of hazardous reducing agents like lithium aluminum hydride.[2] This method involves the esterification of 5-hydroxyisophthalic acid followed by reduction with sodium borohydride.

-

Esterification: 5-hydroxyisophthalic acid is refluxed in methanol with a catalytic amount of sulfuric acid to yield dimethyl 5-hydroxyisophthalate.

-

Reduction: The resulting diester is then reduced using sodium borohydride in a suitable solvent like tetrahydrofuran (THF) to afford 3,5-bis(hydroxymethyl)phenol. The product can be purified by crystallization.

Step 2: Selective Silylation of 3,5-bis(hydroxymethyl)phenol

The selective protection of the phenolic hydroxyl group is achieved by exploiting its higher acidity compared to the benzylic alcohols. The use of a sterically bulky silylating agent like tert-butyldiphenylsilyl chloride (TBDPSCl) further favors reaction at the less hindered phenolic position.

-

To a solution of 3,5-bis(hydroxymethyl)phenol (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.2 equivalents).

-

Stir the mixture at room temperature until all solids dissolve.

-

Slowly add tert-butyldiphenylsilyl chloride (1.1 equivalents) to the solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol.

Characterization

While a specific, publicly available, complete set of characterization data for this compound is not readily found in the literature, the following are the expected analytical signatures based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.1 ppm), the methylene protons of the hydroxymethyl groups (a singlet around 4.6 ppm), and the aromatic protons. The phenyl groups of the TBDPS moiety will appear as multiplets in the aromatic region (typically 7.3-7.8 ppm).

-

¹³C NMR: The carbon NMR spectrum should display distinct resonances for the carbons of the tert-butyl group, the methylene carbons, and the aromatic carbons of both the central benzene ring and the diphenylsilyl groups.

-

IR Spectroscopy: The infrared spectrum would likely exhibit a broad absorption band for the hydroxyl groups (O-H stretch) around 3300-3400 cm⁻¹, C-H stretching vibrations for the aromatic and aliphatic moieties, and strong Si-O-C stretching bands.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak or related fragments corresponding to the calculated molecular weight of 392.57 g/mol .

Applications in Drug Development and Beyond

The trifunctional nature of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol makes it a valuable building block in several areas of chemical and pharmaceutical research.

Dendrimer and Dendron Synthesis

This molecule is classified as a building block for dendrimers.[1] The two primary alcohol groups can be further functionalized to create the branching points of a dendron, while the protected phenolic hydroxyl can serve as a focal point for attachment to a core molecule or a substrate. Dendrimers are being extensively investigated as drug delivery vehicles due to their well-defined structure, multivalency, and tunable surface functionalities.

Caption: Role of the target compound in dendron synthesis for drug delivery applications.

Bifunctional Linkers in Drug Conjugates

The two hydroxymethyl groups can be chemically modified to introduce other functionalities, such as amines, carboxylic acids, or clickable groups (e.g., azides or alkynes). This allows the molecule to act as a bifunctional linker for conjugating drugs to targeting moieties, polymers, or surfaces. The TBDPS-protected phenol provides a latent site for further modification after the initial conjugation steps.

Solid-Phase Synthesis

The protected phenolic hydroxyl can be used to attach the molecule to a solid support, enabling the use of solid-phase synthesis techniques for the construction of small libraries of compounds based on the 1,3-benzenedimethanol scaffold.

Deprotection of the TBDPS Group

The removal of the TBDPS protecting group is a critical step to liberate the phenolic hydroxyl for subsequent reactions. The TBDPS group is known for its high stability towards acidic conditions, which allows for the selective removal of other more acid-labile protecting groups in its presence.[3]

Standard Deprotection Protocol

The most common method for the cleavage of TBDPS ethers is through the use of a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).

-

Dissolve the TBDPS-protected compound in anhydrous THF.

-

Add a solution of TBAF (1 M in THF, 1.1-1.5 equivalents) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the deprotected product by chromatography if necessary.

Conclusion

5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol is a strategically designed molecule that offers synthetic chemists a valuable tool for the construction of complex and functional molecules. Its key features—a robustly protected phenolic hydroxyl group and two reactive primary alcohols—make it an ideal candidate for applications in dendrimer synthesis, as a bifunctional linker in drug delivery systems, and in solid-phase organic synthesis. Further exploration of this versatile building block is warranted to fully realize its potential in the development of novel therapeutics and advanced materials.

References

- Suzhou Highfine Biotech. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I). (2024-03-25).

-

Chongqing Chemdad Co., Ltd. 5-(tert-butyldiphenylsilyloxy)-1,3-benzenedimethanol. [Link]

-

Organic Chemistry Portal. tert-Butyldiphenylsilyl Ethers. [Link]

- Glycoscience Protocols. Introduction of tert-butyldiphenylsilyl (TBDPS) group. (2021-10-06).

- Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.

- Hanessian, S., & Lavallee, P. (1975). The preparation and synthetic utility of tert-butyldiphenylsilyl ethers. Canadian Journal of Chemistry, 53(19), 2975-2977.

- University of Windsor. Hydroxyl Protecting Groups.

- Wikipedia. Silyl ether.

- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.

-

PubChem. 3,5-Di(hydroxymethyl)phenol. [Link]

- Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers.

- CP Lab Safety. 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol, 1g, Each.

- TCI Chemicals. 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol 482627-84-9.

- ChemicalBook. 482627-84-9(5-(TERT-BUTYLDIPHENYLSILYLOXY)-1,3-BENZENEDIMETHANOL) Product Description.

- International Journal of Scientific Development and Research. A new route for scalable synthesis of 3,5 bis(hydroxymethyl)

- PubChem. 1,3-Benzenedimethanol.

- Royal Society of Chemistry. The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery. (2021-09-07).

- RSC Medicinal Chemistry.

- ResearchGate. (PDF) Silicon-containing aromatic poly(esters) derived from bis(4-carboxyphenyl) methyl-r-silane and bis(4-(hydroxymethyl) phenyl)methyl-r-silane.

- Chemical Society Reviews.

- ResearchGate. Synthesis of functionalized benzothiadiazine 1,1-dioxide derivatives via intramolecular C-H activation reactions of trichloroacetamidine and benzenesulfonyl chloride | Request PDF.

- Sigma-Aldrich. Hydroxymethyl phenol.

- FlavScents.

Sources

An In-depth Technical Guide to 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol: A Core Building Block for Dendritic Architectures

This guide provides a comprehensive technical overview of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol, a key architectural component in the field of supramolecular chemistry and materials science. Designed for researchers, chemists, and professionals in drug development, this document delves into the molecule's structural attributes, a proposed, chemically sound synthesis protocol, methods for structural verification, and its primary application as a versatile AB₂-type monomer in the convergent synthesis of dendrimers.

Executive Summary: The Architectural Significance of an AB₂ Monomer

5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol (CAS No. 482627-84-9) is a synthetic organic compound of significant interest due to its unique trifunctional nature. It possesses a single reactive phenolic hydroxyl group masked by a sterically demanding and chemically robust tert-butyldiphenylsilyl (TBDPS) protecting group, and two primary benzylic alcohol functionalities. This "AB₂" configuration—one unique reactive site (A) and two identical reactive sites (B)—makes it an ideal building block, or monomer, for the iterative, generation-by-generation construction of hyperbranched polymers known as dendrimers.[][2] Its utility lies in the orthogonal reactivity of its functional groups, allowing for precise, stepwise chemical transformations essential for creating well-defined, monodisperse macromolecular structures.

Physicochemical and Structural Properties

The fundamental properties of this molecule are summarized below. The TBDPS group confers significant lipophilicity, while the two hydroxymethyl groups provide sites for hydrophilic or further covalent modification.

| Property | Value | Reference(s) |

| CAS Number | 482627-84-9 | [3][4] |

| Molecular Formula | C₂₄H₂₈O₃Si | [4][5] |

| Molecular Weight | 392.57 g/mol | [4][5] |

| Appearance | White to off-white crystalline powder | [6][7] |

| Synonym(s) | [3,5-Bis(hydroxymethyl)phenoxy]-tert-butyldiphenylsilane | [6][8] |

| Purity (Typical) | >98.0% (by HPLC) | [4][6] |

| Storage | Room temperature, in a cool, dark, and dry place | [7] |

Molecular Structure Diagram

The structure below illustrates the key functional components: the central benzene scaffold, the two hydroxymethyl groups at the 1 and 3 positions, and the bulky TBDPS ether at the 5 position.

Caption: Molecular structure of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol.

Proposed Synthesis and Mechanistic Insights

While 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol is commercially available, a specific peer-reviewed synthesis protocol is not readily found in the primary literature. However, its synthesis can be confidently proposed based on well-established principles of selective protection of phenols.[9] The logical precursor is 5-hydroxy-1,3-benzenedimethanol, which can be prepared via the reduction of diethyl 5-hydroxyisophthalate.[10]

The key to the synthesis is the regioselective protection of the phenolic hydroxyl group in the presence of two benzylic hydroxyls. This is readily achievable due to the significantly greater acidity of the phenolic proton (pKa ≈ 10) compared to the benzylic alcohol protons (pKa ≈ 16-18). A mild base will selectively deprotonate the phenol, forming a phenoxide that acts as a potent nucleophile to attack the electrophilic silicon atom of tert-butyldiphenylsilyl chloride (TBDPSCl).

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of the target molecule.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on standard silylation methods.[9] Researchers should perform initial small-scale trials to optimize conditions.

-

Reactor Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum is charged with 5-hydroxy-1,3-benzenedimethanol (1.0 eq).

-

Expert's Rationale: The use of flame-dried glassware and an inert nitrogen atmosphere is critical to prevent the hydrolysis of the silylating agent (TBDPSCl) and the silyl ether product by atmospheric moisture.

-

-

Dissolution: Anhydrous N,N-dimethylformamide (DMF, ~0.2 M concentration) is added via syringe to completely dissolve the starting material.

-

Expert's Rationale: DMF is an excellent polar aprotic solvent for this reaction, effectively solvating both the starting diol and the imidazole base without interfering with the reaction mechanism.

-

-

Addition of Base: Imidazole (2.2 eq) is added in one portion to the stirred solution.

-

Expert's Rationale: Imidazole serves a dual purpose. It acts as a mild base to deprotonate the acidic phenolic hydroxyl, generating the nucleophilic phenoxide. It also acts as a nucleophilic catalyst, forming a highly reactive silylimidazolium intermediate that accelerates the reaction.

-

-

Addition of Silylating Agent: tert-Butyldiphenylsilyl chloride (TBDPSCl, 1.1 eq), dissolved in a small amount of anhydrous DMF, is added dropwise to the reaction mixture at room temperature.

-

Expert's Rationale: A slight excess of TBDPSCl ensures complete consumption of the starting material. Dropwise addition helps to control any potential exotherm and ensures homogeneity.

-

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin-Layer Chromatography (TLC) using a mobile phase such as 30-50% ethyl acetate in hexanes. The reaction is complete when the starting material spot is no longer visible.

-

Expert's Rationale: TLC is an indispensable tool for tracking reaction progress. The product, being much less polar than the starting triol, will have a significantly higher Rf value, making the reaction easy to monitor.

-

-

Workup: Upon completion, the reaction is cooled in an ice bath and quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is then transferred to a separatory funnel and extracted three times with ethyl acetate. The combined organic layers are washed sequentially with water and brine.

-

Expert's Rationale: Quenching destroys any remaining reactive silylating agent. The aqueous washes remove the DMF solvent and imidazole hydrochloride salt, which are water-soluble.

-

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude residue is purified by flash column chromatography on silica gel to yield the final product.

-

Expert's Rationale: Silica gel chromatography is the standard method for purifying organic compounds of moderate polarity. It effectively separates the desired product from any non-polar byproducts (e.g., disilylated species) or residual polar impurities.

-

Structural Verification and Characterization (Expected Data)

Confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. The following data are representative of what would be expected for a successfully synthesized and purified sample.

| Technique | Expected Observations |

| ¹H NMR | δ (ppm): ~7.7-7.8 (m, 4H, ortho-H of Si-Ph), ~7.3-7.5 (m, 6H, meta/para-H of Si-Ph), ~6.8 (s, 1H, Ar-H), ~6.6 (s, 2H, Ar-H), ~4.6 (s, 4H, -CH₂OH), ~2.0 (br s, 2H, -OH), ~1.1 (s, 9H, -C(CH₃)₃). |

| ¹³C NMR | δ (ppm): ~156 (Ar C-O), ~142 (Ar C-CH₂), ~135 (ipso-C of Si-Ph), ~133 (Ar C-H), ~129 (Ar C-H), ~127 (Ar C-H), ~119 (Ar C-H), ~114 (Ar C-H), ~64 (-CH₂OH), ~26 (-C(CH₃)₃), ~19 (-C(CH₃)₃). |

| FT-IR | ν (cm⁻¹): ~3350 (broad, O-H stretch), ~3070 (aromatic C-H stretch), ~2930 & 2860 (aliphatic C-H stretch), ~1590 (aromatic C=C stretch), ~1115 (strong, Si-O-C stretch). |

| Mass Spec | (ESI+) m/z: Expected [M+Na]⁺ at ~415.17. High-resolution mass spectrometry (HRMS) should confirm the elemental formula C₂₄H₂₈O₃Si. |

-

Self-Validation: The presence of the large singlet at ~1.1 ppm (9H) and the characteristic aromatic signals for the two phenyl groups on silicon are definitive markers for the TBDPS group. The singlet at ~4.6 ppm (4H) confirms the two equivalent benzylic -CH₂OH groups. The integration of these signals in a 9:10:2:1:4 ratio (t-Bu : Si-Ph : Ar-H : Ar-H : CH₂) provides strong evidence for the correct structure.

Application in Convergent Dendrimer Synthesis

The primary utility of this molecule is as a monomer for the convergent synthesis of dendrimers. In the convergent approach, dendritic fragments, called dendrons, are built from the outside-in and then attached to a central core in the final step.[3][4]

Our AB₂ monomer is ideal for this. The two 'B' functionalities (-CH₂OH) can be reacted with a molecule that will become the new focal point of a larger dendron, while the protected 'A' functionality (-OSiTBDPS) remains inert.

Conceptual Workflow for Dendron Synthesis

Caption: Convergent synthesis strategy using the AB₂ monomer to build G1 and G2 dendrons.

Step-by-Step Logic:

-

Generation 1 (G1) Synthesis: The two -CH₂OH groups of the monomer are activated (e.g., converted to bromides or tosylates). Two equivalents of this activated monomer are then reacted with a molecule containing two reactive sites and one protected focal point, such as 3,5-dihydroxybenzyl alcohol, to form a G1 dendron.

-

Generation 2 (G2) Synthesis: The TBDPS protecting groups on the periphery of the G1 dendron are removed (typically with a fluoride source like TBAF). This exposes new hydroxyl groups, which can then be reacted with more activated AB₂ monomer units to build the G2 dendron.

-

Final Dendrimer Assembly: This process is repeated to achieve the desired generation. Finally, the reactive focal point of several dendrons is coupled to a multifunctional core molecule (e.g., a tri-functional core) to yield the complete, monodisperse dendrimer.

References

- Tomalia, D. A., & Fréchet, J. M. J. (2002). Discovery of Dendrimers and Its Importance in the Polymer World. In Dendrimers and Other Dendritic Polymers (pp. 1-54). John Wiley & Sons, Ltd.

-

PureSynth. 5-(Tert-Butyldiphenylsilyloxy)-13-Benzenedimethanol 98.0%(HPLC). [Link]

-

CP Lab Safety. 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol, 1g, Each. [Link]

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons, Inc.

-

IJSDR. A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives. International Journal of Scientific Development and Research, 3(7). [Link]

Sources

- 2. Dendrimer Building Blocks | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. accesson.kisti.re.kr [accesson.kisti.re.kr]

- 7. researchgate.net [researchgate.net]

- 8. aablocks.com [aablocks.com]

- 9. researchgate.net [researchgate.net]

- 10. ijsdr.org [ijsdr.org]

A Technical Guide to the Solubility of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol in Organic Solvents

This in-depth technical guide is designed for researchers, scientists, and professionals in drug development. It provides a comprehensive analysis of the solubility of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol, a key intermediate in multi-step organic synthesis. This document offers a blend of theoretical insights and practical, field-proven methodologies to empower users with the knowledge to effectively utilize this compound in their research endeavors.

Introduction: A Molecule of Dichotomous Nature

5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol is a bifunctional organic compound with the chemical formula C₂₄H₂₈O₃Si.[1] It features a central benzene ring substituted with two hydroxymethyl (-CH₂OH) groups and a bulky tert-butyldiphenylsilyloxy (-OTBDPS) group. This unique structure imparts a dualistic character to the molecule: the hydroxyl groups introduce polarity and the capacity for hydrogen bonding, while the large, sterically hindering tert-butyldiphenylsilyl (TBDPS) group confers significant lipophilicity and non-polarity.[1][2]

The TBDPS group is a widely used protecting group for alcohols in organic synthesis, prized for its stability in acidic conditions.[2] The solubility of intermediates protected with TBDPS is a critical parameter that influences reaction conditions, purification strategies such as chromatography and crystallization, and formulation development.[1] Understanding the solubility profile of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol is therefore paramount for its effective application.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol is presented in the table below. These properties are fundamental to understanding its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₈O₃Si | [1] |

| Molecular Weight | 392.57 g/mol | [1] |

| CAS Number | 482627-84-9 | [1] |

| Appearance | White to off-white crystalline solid or colorless oil | [1] |

| Predicted Boiling Point | 503.5 ± 50.0 °C | |

| Predicted Density | 1.14 ± 0.1 g/cm³ | |

| Predicted pKa | 14.03 ± 0.10 |

Theoretical Solubility Profile: The "Like Dissolves Like" Principle in Action

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[3] The solubility of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol is a direct consequence of the interplay between its polar and nonpolar functionalities.

The large, nonpolar surface area of the two phenyl rings and the tert-butyl group on the silicon atom makes the TBDPS group highly lipophilic.[1] This structural feature dominates the overall character of the molecule, predicting good solubility in nonpolar and moderately polar aprotic organic solvents. In contrast, the two hydroxymethyl groups are polar and capable of acting as both hydrogen bond donors and acceptors. While these groups contribute to some degree of polarity, their influence is largely overshadowed by the bulky silyl ether.

For comparison, the parent compound, 1,3-benzenedimethanol, is soluble in water and other polar solvents. The introduction of the TBDPS group drastically alters this property, significantly reducing its affinity for polar, protic solvents.

Predicted Solubility in Common Organic Solvents

Based on the structural analysis and data from analogous TBDPS-protected compounds, the following table provides a predicted solubility profile for 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol. It is crucial to note that these are predictions and should be experimentally verified for specific applications.

| Solvent | Solvent Polarity | Predicted Solubility | Justification |

| Hexanes | Nonpolar | Soluble | The nonpolar aliphatic nature of hexanes will readily solvate the large, nonpolar TBDPS group. |

| Toluene | Nonpolar (Aromatic) | Soluble | The aromatic character of toluene will interact favorably with the phenyl groups of the TBDPS moiety. |

| Dichloromethane (DCM) | Polar Aprotic | Highly Soluble | DCM is a versatile solvent that can effectively solvate both the nonpolar and moderately polar parts of the molecule. |

| Tetrahydrofuran (THF) | Polar Aprotic | Highly Soluble | THF's ether oxygen can act as a hydrogen bond acceptor for the hydroxyl groups, while its nonpolar backbone interacts with the TBDPS group. |

| Ethyl Acetate | Polar Aprotic | Soluble | The ester functionality provides some polarity to interact with the hydroxyl groups, while the ethyl group is nonpolar. |

| Acetone | Polar Aprotic | Soluble | Similar to ethyl acetate, the ketone group offers polarity for interaction with the hydroxyls. |

| Acetonitrile | Polar Aprotic | Sparingly Soluble | While polar aprotic, acetonitrile is more polar than the preceding solvents and may have a lower affinity for the large nonpolar group. |

| Methanol | Polar Protic | Sparingly Soluble to Insoluble | The strong hydrogen bonding network of methanol will be disrupted by the large nonpolar TBDPS group, leading to poor solvation. |

| Ethanol | Polar Protic | Sparingly Soluble | Similar to methanol, but the slightly larger alkyl chain may offer slightly better interaction with the nonpolar moiety. |

| Water | Highly Polar Protic | Insoluble | The extreme polarity and strong hydrogen bonding of water make it a very poor solvent for this highly lipophilic molecule. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol in a chosen organic solvent.

Materials:

-

5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol

-

Selected organic solvent(s) of high purity

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Magnetic stir plate and stir bars or a shaker

-

Constant temperature bath or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer).

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol to a vial. The exact amount should be more than what is expected to dissolve.

-

Accurately add a known volume of the selected solvent to the vial.

-

Seal the vial tightly and place it in a constant temperature bath on a magnetic stir plate or shaker.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. Consistent shaking or stirring is crucial.[3]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, tared vial to remove any undissolved particles.

-

Determine the mass of the filtered solution.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol in the same solvent.

-

Analyze the filtered sample and the standard solutions using a calibrated HPLC or another suitable analytical method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the compound in the filtered sample from the calibration curve.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as mg/mL or mol/L, based on the concentration determined in the previous step.

-

Visualization of Solubility Principles

The following diagram illustrates the conceptual workflow for predicting and verifying the solubility of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol.

Caption: Conceptual workflow for solubility assessment.

Applications and Implications of Solubility

The solubility profile of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol has direct implications for its practical use:

-

Reaction Solvent Selection: Its high solubility in solvents like DCM and THF makes them ideal choices for reactions involving this intermediate.

-

Purification: The differential solubility can be exploited for purification. For instance, it can be readily dissolved in a nonpolar solvent for chromatographic purification on silica gel. Precipitation or crystallization can be induced by adding a polar anti-solvent like methanol or hexanes.

-

Drug Delivery and Formulation: In the context of drug development, the lipophilicity imparted by the TBDPS group can influence a molecule's ability to cross cell membranes. Silyl ethers are also explored as prodrug linkers that can be cleaved under specific physiological conditions.[4]

Conclusion

5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol is a molecule with a predominantly nonpolar character, leading to high solubility in a range of nonpolar and moderately polar aprotic organic solvents, and poor solubility in polar protic solvents. This technical guide provides a robust framework for understanding and predicting its solubility, along with a detailed protocol for experimental verification. By leveraging this knowledge, researchers can optimize synthetic routes, streamline purification processes, and make informed decisions in the development of novel chemical entities.

References

-

Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development. (2020-12-24). Available at: [Link]

-

How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. (2025-02-12). Available at: [Link]

-

Physics-Based Solubility Prediction for Organic Molecules. PMC - PubMed Central. Available at: [Link]

-

Predicting Solubility - Rowan Scientific. Available at: [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC - NIH. (2020-11-13). Available at: [Link]

-

tert-Butyldiphenylsilyl - Wikipedia. Available at: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2). (2021-10-06). Available at: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

- Protecting Groups – A Necessary Evil? - CHEMISTRY 1000.

-

Illustrated Glossary of Organic Chemistry - tBDPS group. Available at: [Link]

-

Solubility of Organic Compounds. (2023-08-31). Available at: [Link]

-

Organic Chemistry: Introduction to Solubility | SALTISE. (2021-03-22). Available at: [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

-

Silyl Groups - Gelest Technical Library. Available at: [Link]

-

tert-Butyldiphenylsilyl Ethers - Organic Chemistry Portal. Available at: [Link]

-

tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal. Available at: [Link]

-

Protection of Alcohol by Silyl ether - SynArchive. Available at: [Link]

-

1,3-Benzenedimethanol | C8H10O2 | CID 69374 - PubChem. Available at: [Link]

-

Solubility of 1,3,5-Benzenetricarboxylic Acid in Different Solvents - ResearchGate. Available at: [Link]

Sources

A Guide to the Structural Elucidation of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol utilizing ¹H and ¹³C NMR Spectroscopy

Introduction

5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol is a bifunctional organic compound featuring a sterically hindered tert-butyldiphenylsilyl (TBDPS) ether and two primary alcohol functionalities. This molecular architecture makes it a valuable building block in the synthesis of dendrimers, functional materials, and complex organic molecules where selective protection and subsequent reaction of hydroxyl groups are required.[1] Unambiguous characterization of this compound is paramount to ensure its purity and confirm its structural integrity before its use in further synthetic steps.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This in-depth technical guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol. The following sections will delve into the predicted spectral features, including chemical shifts, multiplicities, and integration, based on the analysis of its constituent chemical moieties. Furthermore, a best-practice experimental protocol for acquiring high-quality NMR data for this compound is presented.

Molecular Structure and Predicted NMR Analysis

The structure of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol can be dissected into several key fragments, each with characteristic NMR signatures: the tert-butyl group, the two phenyl groups attached to the silicon atom, the substituted 1,3,5-trisubstituted benzene ring, and the two equivalent hydroxymethyl groups.

Caption: Molecular structure of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol with key proton groups highlighted.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol in a common deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to each unique proton environment.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| tert-Butyl (t-Bu) | ~ 1.1 | Singlet (s) | 9H | The nine equivalent protons of the tert-butyl group are shielded and show a characteristic singlet in the aliphatic region.[2] |

| Phenyl (Si-Ph) | ~ 7.3 - 7.8 | Multiplet (m) | 10H | The protons of the two phenyl groups attached to the silicon atom are deshielded and will appear as a complex multiplet in the aromatic region.[2] |

| Benzylic (CH₂) | ~ 4.6 | Singlet (s) or Doublet (d) | 4H | The four protons of the two equivalent benzylic CH₂ groups are expected to be a singlet. However, coupling to the hydroxyl proton may cause this to be a doublet, which would coalesce into a singlet upon D₂O exchange. |

| Aromatic (H-2) | ~ 6.9 - 7.1 | Triplet (t) or Singlet (s) | 1H | The proton at the 2-position of the central benzene ring is expected to show a triplet due to coupling with the two equivalent neighboring protons (H-4 and H-6). If the coupling constant is small, it may appear as a singlet. |

| Aromatic (H-4, H-6) | ~ 6.7 - 6.9 | Doublet (d) or Singlet (s) | 2H | The two equivalent protons at the 4- and 6-positions of the central benzene ring are expected to show a doublet due to coupling with the H-2 proton. If the coupling constant is small, they may appear as a singlet. |

| Hydroxyl (OH) | Variable | Broad Singlet (br s) | 2H | The chemical shift of hydroxyl protons is concentration and temperature dependent and will appear as a broad singlet that disappears upon D₂O exchange. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide complementary information, showing a single peak for each unique carbon atom in the molecule.

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Rationale |

| tert-Butyl (CH₃) | ~ 26 | The methyl carbons of the tert-butyl group. |

| tert-Butyl (quaternary C) | ~ 19 | The quaternary carbon of the tert-butyl group. |

| Benzylic (CH₂) | ~ 65 | The carbons of the two equivalent hydroxymethyl groups. The chemical shift for the benzylic carbon in 1,3-benzenedimethanol is around this value.[3] |

| Aromatic (C-4, C-6) | ~ 118 | The two equivalent aromatic carbons ortho to the silyloxy group. |

| Aromatic (C-2) | ~ 119 | The aromatic carbon para to the silyloxy group. |

| Aromatic (Si-Ph, C-para) | ~ 128 | The para-carbons of the phenyl groups on silicon. |

| Aromatic (Si-Ph, C-ortho/meta) | ~ 130 - 135 | The ortho- and meta-carbons of the phenyl groups on silicon. |

| Aromatic (C-1, C-3) | ~ 143 | The two equivalent aromatic carbons bearing the hydroxymethyl groups. The corresponding carbon in 1,3-benzenedimethanol is at a similar chemical shift.[3] |

| Aromatic (C-5) | ~ 156 | The aromatic carbon bearing the silyloxy group, which is expected to be significantly deshielded. |

Best-Practice Experimental Protocol for NMR Data Acquisition

To obtain high-quality, reproducible NMR data for 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol, the following experimental protocol is recommended.

Caption: Workflow for NMR data acquisition and processing.

1. Sample Preparation:

-

Weigh approximately 10-20 mg of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol. The compound is a solid at room temperature.[4]

-

Ensure the sample is dry and free of residual solvents from its synthesis or purification.

2. Solvent Selection:

-

Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

The solvent should contain a known internal standard, typically tetramethylsilane (TMS) at 0.0 ppm for both ¹H and ¹³C NMR.

3. NMR Tube:

-

Use a high-quality, clean, and dry 5 mm NMR tube.

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in the NMR tube.

-

Ensure the solution is homogeneous. Gentle vortexing or sonication may be used if necessary.

4. Instrument Setup and Calibration:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, especially in the aromatic region.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve good resolution and symmetrical peak shapes.

5. ¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Spectral Width: Typically -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

6. ¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse experiment (e.g., zgpg30).

-

Spectral Width: Typically 0 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

7. Data Processing:

-

Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

-

Perform a Fourier transform to obtain the frequency-domain spectrum.

-

Phase correct the spectrum manually.

-

Calibrate the spectrum by setting the TMS signal to 0.0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol. The predicted chemical shifts, multiplicities, and integrations are based on established principles of NMR spectroscopy and data from analogous chemical structures. The provided best-practice experimental protocol offers a robust framework for acquiring high-quality spectral data. When experimental spectra are obtained, this guide will serve as a valuable reference for their interpretation and the definitive structural confirmation of this important synthetic building block.

References

-

PureSynth. (n.d.). 5-(Tert-Butyldiphenylsilyloxy)-13-Benzenedimethanol 98.0%(HPLC). Retrieved from [Link]

-

CP Lab Safety. (n.d.). 5-(tert-Butyldiphenylsilyloxy)-1, 3-benzenedimethanol, min 98% (HPLC), 1 gram. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 5-(tert-butyldiphenylsilyloxy)-1,3-benzenedimethanol. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol, 1g, Each. Retrieved from [Link]

-

The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

-

SpectraBase. (n.d.). (1R,3S,5R)-3-(Tert-butyldimethylsilyloxy)-5-(tert-butyldiphenylsilyloxy)-2-methylenecyclohexanol. Retrieved from [Link]

-

SpectraBase. (n.d.). (3S,5S)-3-(benzenesulfonyl)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-3-methyl-2-oxolanone. Retrieved from [Link]

-

SpectraBase. (n.d.). METHYL-3,5-DIDEOXY-2-ACETYL-3-ACETOXYMETHYL-6-TERT.-BUTYLDIPHENYLSILYL-3-HYDROXYMETHYL-ALLOFURANOSIDE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 5,7-Di-tert-butyl-3-phenyl-1,3lambda5-benzoxazol-3-ylium; tetrafluoroboranuide. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Benzenedimethanol. Retrieved from [Link]

Sources

- 1. 5-(TERT-BUTYLDIPHENYLSILYLOXY)-1,3-BENZENEDIMETHANOL Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. tert-Butylchlorodiphenylsilane(58479-61-1) 1H NMR [m.chemicalbook.com]

- 3. 1,3-Benzenedimethanol(626-18-6) 13C NMR [m.chemicalbook.com]

- 4. 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol | 482627-84-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-Depth Technical Guide to the FT-IR Analysis of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol

This guide provides a comprehensive examination of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of spectral data to explain the causal relationships between molecular structure and vibrational response. We will explore the theoretical underpinnings of the expected spectrum, detail a robust experimental protocol, and provide a systematic approach to spectral interpretation, thereby offering a holistic and field-proven methodology for the characterization of this and similar complex organic molecules.

The Molecular Architecture: A Vibrational Perspective

5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol (CAS No. 482627-84-9) is a multifunctional organic compound featuring a central 1,3,5-trisubstituted aromatic ring.[1][2][3][4][5] Its utility as a building block in synthesis necessitates unambiguous structural confirmation, for which FT-IR spectroscopy is an indispensable first-line analytical technique. The molecule's structure is a composite of several distinct functional groups, each with characteristic vibrational modes that serve as spectroscopic reporters.

A successful analysis hinges on dissecting the molecule into its constituent parts:

-

Hydroxyl Groups (-OH): Two primary benzylic alcohol functionalities are present. Their capacity for intermolecular hydrogen bonding is expected to produce a prominent, broad absorption band.

-

Aromatic System: A 1,3,5-trisubstituted benzene ring forms the core. Its analysis involves identifying aromatic C-H stretches, C=C in-ring vibrations, and out-of-plane bending modes that are diagnostic of the substitution pattern.[6][7]

-

Silyl Ether Linkage (Si-O-C): The bulky tert-butyldiphenylsilyl (TBDPS) ether is a key feature.[8][9] This group gives rise to strong Si-O-C stretching vibrations, which are often complex and can overlap with other absorptions in the fingerprint region.[10]

-

Alkyl and Aryl Substituents on Silicon:

-